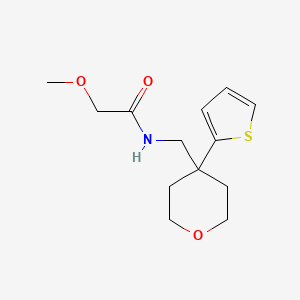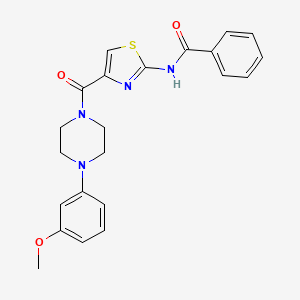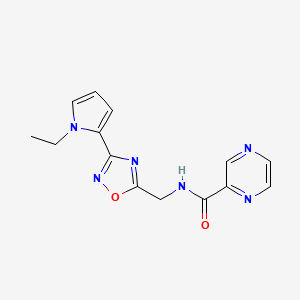![molecular formula C23H24N2O4 B2706041 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 1903563-57-4](/img/structure/B2706041.png)
8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a quinoline moiety linked to a piperidine ring, which is further connected to a dimethoxyphenyl group. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Piperidine Ring Formation: The piperidine ring can be introduced via a reductive amination reaction using a suitable aldehyde or ketone.
Coupling Reactions: The quinoline and piperidine moieties can be coupled using nucleophilic substitution or other coupling reactions.
Final Assembly: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The quinoline moiety may play a crucial role in binding to the target, while the piperidine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
8-{[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]oxy}quinoline: can be compared to other piperidine derivatives with quinoline or phenyl groups.
Quinoline-based Compounds: These compounds often exhibit antimicrobial or anticancer activities.
Piperidine-based Compounds: Known for their use in pharmaceuticals, such as antipsychotics or analgesics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-20-10-4-8-18(22(20)28-2)23(26)25-14-11-17(12-15-25)29-19-9-3-6-16-7-5-13-24-21(16)19/h3-10,13,17H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENEUWYWVWHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2705959.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)
![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)
![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)

![4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2705968.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2705973.png)


![2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2705981.png)
